molecular formula C14H11NO2 B12952464 5-Methoxy-3-phenylbenzo[d]isoxazole

5-Methoxy-3-phenylbenzo[d]isoxazole

Cat. No.: B12952464
M. Wt: 225.24 g/mol
InChI Key: JGMWVTVAGAFBIX-UHFFFAOYSA-N
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Description

5-Methoxy-3-phenylbenzo[d]isoxazole is a heterocyclic compound featuring an isoxazole ring substituted with a methoxy group at the 5-position and a phenyl group at the 3-position. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3-phenylbenzo[d]isoxazole typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a (3+2) cycloaddition reaction between a nitrile oxide and an alkyne. For example, the reaction between phenylacetylene and methoxy-substituted nitrile oxide under mild conditions can yield the desired isoxazole ring.

    Methoxylation: The methoxy group can be introduced through methylation of a hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts such as copper(I) or ruthenium(II) can be employed to facilitate the cycloaddition reactions, although metal-free methods are also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the isoxazole ring can yield various reduced forms, such as hydroxylamines.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Methoxybenzoic acid derivatives.

    Reduction: Hydroxylamine derivatives.

    Substitution: Halogenated or nitrated phenylisoxazole derivatives.

Scientific Research Applications

5-Methoxy-3-phenylbenzo[d]isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxy-3-phenylbenzo[d]isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can enhance its binding affinity to these targets, while the isoxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-3-phenylbenzo[d]isoxazole is unique due to the presence of both the methoxy and phenyl groups, which confer distinct chemical and biological properties. The methoxy group enhances solubility and binding interactions, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

5-methoxy-3-phenyl-1,2-benzoxazole

InChI

InChI=1S/C14H11NO2/c1-16-11-7-8-13-12(9-11)14(15-17-13)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

JGMWVTVAGAFBIX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)ON=C2C3=CC=CC=C3

Origin of Product

United States

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